Cas no 29802-94-6 ((3α)-Allopregnanolone Sulfate)

(3α)-Allopregnanolone Sulfate 化学的及び物理的性質
名前と識別子
-
- Pregnan-20-one, 3-(sulfooxy)-, (3a,5a)-
- Pregnan-20-one, 3-(sulfooxy)-, (3α,5α)-
- (3α)-Allopregnanolone Sulfate
- 9VG5ZMS5CJ
- [(3R,5S,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulate
- 5.ALPHA.-PREGNAN-3.ALPHA.-OL-20-ONE SULFATE
- 29802-94-6
- UNII-9VG5ZMS5CJ
- 3alpha-Hydroxy-5alpha-pregnane-20-one monosulfate
- 5alpha-Pregnan-3alpha-ol-20-one sulfate
- 3alpha-Hydroxy-5alpha-dihydroprogesterone sulfate
- 5alpha-pregnan-3alpha-ol,20-one sulfate
- 3.ALPHA.-HYDROXY-5.ALPHA.-PREGNANE-20-ONE MONOSULFATE
- 3.ALPHA.-HYDROXY-5.ALPHA.-DIHYDROPROGESTERONE SULFATE
- Brexanolone metabolite M139
- Pregnan-20-one, 3-(sulfooxy)-, (3alpha,5alpha)-
- SCHEMBL4191973
- PREGNAN-20-ONE, 3-(SULFOOXY)-, (3.ALPHA.,5.ALPHA.)-
- allopregnanolone sulfate
- CHEBI:178080
-
- インチ: InChI=1S/C21H34O5S/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19H,4-12H2,1-3H3,(H,23,24,25)
- InChIKey: MENQCIVHHONJLU-UHFFFAOYSA-N
- ほほえんだ: CC(=O)C1CCC2C3CCC4CC(CCC4(C)C3CCC12C)OS(O)(=O)=O
計算された属性
- せいみつぶんしりょう: 398.21269535Da
- どういたいしつりょう: 398.21269535Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 27
- 回転可能化学結合数: 3
- 複雑さ: 713
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 8
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.5
- トポロジー分子極性表面積: 89.1Ų
(3α)-Allopregnanolone Sulfate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A547133-100mg |
(3α)-Allopregnanolone Sulfate |
29802-94-6 | 100mg |
$ 1499.00 | 2023-04-19 | ||
TRC | A547133-10mg |
(3α)-Allopregnanolone Sulfate |
29802-94-6 | 10mg |
$ 190.00 | 2023-04-19 |
(3α)-Allopregnanolone Sulfate 関連文献
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
(3α)-Allopregnanolone Sulfateに関する追加情報
Professional Introduction to Pregnan-20-one, 3-(sulfooxy)-, (3a,5a)
Pregnan-20-one, 3-(sulfooxy)-, (3a,5a) is a complex organic compound with the CAS number 29802-94-6, which has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural and functional properties. This compound belongs to the class of steroidal sulfates, which are known for their diverse biological activities and potential therapeutic applications. The presence of a sulfooxy group at the 3-position of the steroid backbone introduces a novel chemical moiety that influences its reactivity and biological interactions.
The synthesis and characterization of Pregnan-20-one, 3-(sulfooxy)-, (3a,5a) have been subjects of extensive research in recent years. The compound's structure, featuring a pregnane core modified by the sulfooxy substituent, makes it a promising candidate for further exploration in drug discovery. The stereochemistry at the (3a,5a) positions is particularly critical, as it determines the compound's biological activity and pharmacokinetic profile. Advanced spectroscopic techniques such as NMR and mass spectrometry have been employed to elucidate its molecular structure and confirm its purity.
Recent studies have highlighted the potential of steroidal sulfates in modulating various biological pathways. Pregnan-20-one, 3-(sulfooxy)-, (3a,5a) has been investigated for its effects on neurosteroid metabolism and its role in central nervous system regulation. Preliminary findings suggest that this compound may exhibit neuroprotective properties, making it a valuable candidate for developing treatments for neurological disorders such as epilepsy and Alzheimer's disease. The sulfooxy group has been shown to enhance binding affinity to specific steroid receptors, thereby modulating signaling pathways involved in neuroprotection.
In addition to its neurological applications, Pregnan-20-one, 3-(sulfooxy)-, (3a,5a) has shown promise in endocrine research. The compound's ability to interact with glucocorticoid receptors has led to investigations into its potential use in managing conditions related to stress response and inflammation. The unique structural features of this compound allow it to mimic or antagonize natural steroids, providing a basis for developing novel therapeutic strategies. Researchers are particularly interested in how the sulfooxy modification affects the compound's metabolic stability and bioavailability.
The development of synthetic methodologies for Pregnan-20-one, 3-(sulfooxy)-, (3a,5a) has been a focus of several research groups aiming to optimize production processes while maintaining high purity standards. Advances in synthetic chemistry have enabled the efficient preparation of this compound using steroid sulfation techniques and catalytic methods. These advancements not only facilitate laboratory-scale studies but also hold promise for future industrial-scale production. The synthesis involves multi-step reactions that require precise control over reaction conditions to ensure high yields and minimal byproduct formation.
From a regulatory perspective, Pregnan-20-one, 3-(sulfooxy)-, (3a,5a) must meet stringent quality control measures to ensure safety and efficacy in pharmaceutical applications. Analytical methods such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to assess its purity and chemical integrity. Compliance with international pharmacopeial standards is essential for clinical trials and commercialization. The compound's stability under various storage conditions has also been thoroughly evaluated to ensure its shelf life and maintain therapeutic efficacy.
The future prospects of Pregnan-20-one, 3-(sulfooxy)-, (3a,5a) are vast and exciting. Ongoing research aims to explore its potential in treating a range of diseases beyond neurological disorders. Its interaction with biological targets suggests applications in areas such as metabolic disorders, autoimmune diseases, and even cancer therapy. Collaborative efforts between academic institutions and pharmaceutical companies are crucial for translating these findings into clinical practice. By leveraging cutting-edge technologies and interdisciplinary approaches, scientists hope to unlock the full therapeutic potential of this remarkable compound.
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